molecular formula C20H15ClO3 B3862092 (2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B3862092
M. Wt: 338.8 g/mol
InChI Key: SJUPIVHGCTUXEJ-ZRDIBKRKSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of (2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-(4-methoxyphenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .

Chemical Reactions Analysis

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways, such as kinases and transcription factors.

    Pathways: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one can be compared with other chalcones and related compounds:

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-23-17-8-4-15(5-9-17)20-13-11-18(24-20)10-12-19(22)14-2-6-16(21)7-3-14/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUPIVHGCTUXEJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

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